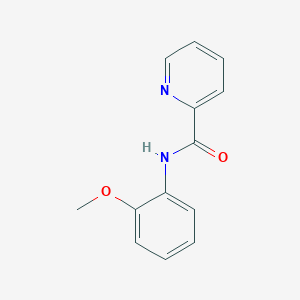

N-(2-Methoxyphenyl)picolinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

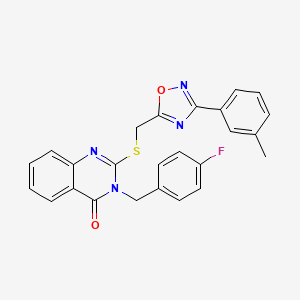

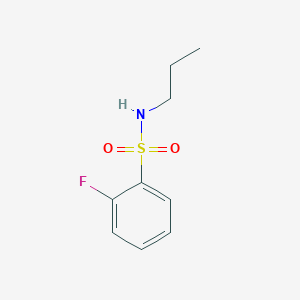

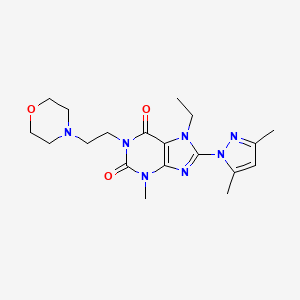

“N-(2-Methoxyphenyl)picolinamide” is a chemical compound with the molecular formula C13H12N2O2 . It is also known as “N-(2-Methoxyphenyl)-2-pyridinecarboxamide” and has a molecular weight of 228.24700 .

Synthesis Analysis

The synthesis of “N-(2-Methoxyphenyl)picolinamide” involves the condensation of picolinamide and two aldehyde molecules . This process is promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)2 .Molecular Structure Analysis

The molecular structure of “N-(2-Methoxyphenyl)picolinamide” consists of a picolinamide ring and two selenophenyl groups . The nitrogen atom in the picolinamide ring and the selenium atom in the two selenobenzenes are coplanar .Chemical Reactions Analysis

“N-(2-Methoxyphenyl)picolinamide” can undergo a sequential reaction with benzaldehydes promoted by Pd(TFA)2, leading to the formation of 4,5-disubstituted 2-(pyridin-2-yl)oxazoles . This cascade reaction involves the condensation of picolinamide and two aldehyde molecules .Physical And Chemical Properties Analysis

“N-(2-Methoxyphenyl)picolinamide” has a boiling point of 305°C and a melting point of 110°C . Its molecular formula is C13H12N2O2 and it has a molecular weight of 228.24700 . The exact mass is 228.09000, and it has a LogP value of 2.72650 .Applications De Recherche Scientifique

Radiosynthesis of PET Radiotracers

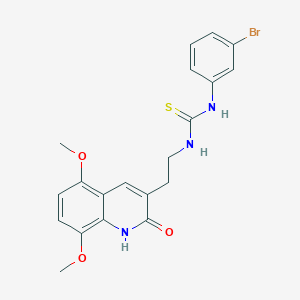

N-(Chloro-3-methoxyphenyl)-2-picolinamide (ML128, VU0361737) is recognized as a potent and centrally penetrating mGlu4 positive allosteric modulator (PAM). It's notable for being the first mGlu4 PAM to show efficacy in a preclinical Parkinson disease model upon systemic dosing. This compound was used to synthesize carbon-11 labeled ML128 ([(11)C]3) as a PET radiotracer for mGlu4. The radiotracer was effective in capturing the in vivo distribution and pharmacokinetics of mGlu4 in the brain, indicating its potential for neurological research, particularly for investigating mGlu4 expression in vivo under various conditions (Kun-Eek Kil et al., 2013).

Metal Complexation and Coordination Chemistry

Complexes with Ruthenium

N-(aryl)picolinamide complexes with ruthenium demonstrate unique coordination behavior. These complexes, containing amide ligands coordinated as monoanionic bidentate N,N donors, exhibit distinctive 1H NMR signals and MLCT transitions in the visible region. They have been identified for their potential in facilitating novel chemical reactions and understanding the chemical behavior of ruthenium complexes (S. Nag et al., 2007).

Anticancer Properties of Ruthenium Half-Sandwich Complexes

Novel rhodium, iridium, and ruthenium half-sandwich complexes containing (N,N)-bound picolinamide ligands exhibit promising cytotoxicities. The cytotoxic effects vary based on the halide presence, position, and number, indicating the potential of these complexes as anticancer agents. A particular ruthenium complex was highlighted for its superior cytotoxicity compared to cisplatin on certain cell lines, even under hypoxic conditions, marking it as a candidate for further in vivo studies (Zahra Almodares et al., 2014).

Biochemical and Pharmacological Aspects

Interaction with Serotoninergic Receptors

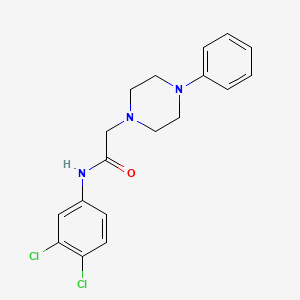

Picolinamide derivatives linked to an arylpiperazine moiety were synthesized and evaluated for their affinity to 5-HT1A, 5-HT2A, and 5-HT2C receptors. The structural composition of these derivatives played a critical role in their affinity and specificity towards serotoninergic receptors, showing potential in pharmacological applications related to serotoninergic pathways (F. Fiorino et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

N-(2-methoxyphenyl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c1-17-12-8-3-2-6-10(12)15-13(16)11-7-4-5-9-14-11/h2-9H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNYBKJCFJQTLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Methoxyphenyl)picolinamide | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(5-Bromothiophen-2-yl)phenyl]ethan-1-one](/img/structure/B2645530.png)

![2-Chloro-5-[(phenylsulfanyl)methyl]-1,3-thiazole](/img/structure/B2645534.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-dimethoxybenzamide](/img/structure/B2645537.png)

![5-((2,5-dimethylbenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2645542.png)

![3-(4-chlorophenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2645547.png)